3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
Description
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic urea derivative featuring a cyclohexyl group and two heterocyclic substituents: a furan-2-ylmethyl and a pyridin-2-ylmethyl moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition, cytokinin-like effects, and antimicrobial properties .
Properties
IUPAC Name |
3-cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-18(20-15-7-2-1-3-8-15)21(14-17-10-6-12-23-17)13-16-9-4-5-11-19-16/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXGWNBSKLUUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a cyclohexyl group, a furan moiety, and a pyridine derivative, which may contribute to its pharmacological properties.
The molecular formula of 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is with a molecular weight of approximately 299.37 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | 4-cyclohexyl-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
| InChI Key | IWKKOMZLCAPPKA-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties:
- Antimicrobial Activity : Initial assays indicate that the compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug.
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial efficacy of 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate a promising antimicrobial profile, especially against E. coli.
Anticancer Activity
The anticancer effects were assessed using several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.4 |
| MCF7 | 12.8 |
| HeLa | 10.5 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various disease models:
- In Vivo Antitumor Efficacy : A study involving mouse models of breast cancer demonstrated that treatment with 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea resulted in significant tumor regression compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling, indicating strong anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations in Urea Derivatives
The compound’s structure aligns with cytokinin-like urea derivatives, such as 1-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) and 1-(2-chloropyridin-4-yl)-3-phenylurea (4PU-30) . Key differences include:
- Pyridine Position : The pyridin-2-ylmethyl group in the target compound contrasts with pyridin-4-ylmethyl in 4PU-30. Positional isomerism significantly affects electronic properties; pyridin-2-yl derivatives often exhibit stronger hydrogen-bonding capacity due to the proximity of the nitrogen lone pair to the urea backbone.
- Cyclohexyl vs.
Table 1: Substituent Effects on Urea Derivatives
*Predicted using computational tools (e.g., ChemAxon).
†Estimated based on cyclohexyl’s contribution.
Core Structure Differences: Imidazolium vs. Urea
While the target compound is a urea derivative, 1H-naphtho[2,3-d]imidazol-3-ium bromides (e.g., compounds 5i–5o in ) share structural motifs such as pyridin-2-ylmethyl and furan-2-ylmethyl groups. Notable contrasts include:
- Electrostatic Properties : The imidazolium core in 5k–5m carries a positive charge, enhancing water solubility, whereas the neutral urea backbone may limit solubility in aqueous media.
- Biological Targets : Imidazolium bromides are often explored as antimicrobial agents, while urea derivatives typically target enzymes or receptors .
Heterocyclic Substituent Effects
- Furan-2-ylmethyl : Present in both the target compound and 3-(furan-2-ylmethyl)-1-(2-methoxyethyl)-2-methyl-...imidazol-3-ium bromide (5p, ) . The furan ring’s electron-rich nature may facilitate interactions with aromatic residues in protein binding pockets.
- Pyridin-2-ylmethyl : Common in active compounds like 2PU-3 and 5k . Pyridine’s nitrogen atom can act as a hydrogen-bond acceptor, critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
